Superior Signal-to-Noise Ratio of the Abz/Tyr(NO₂) Donor-Acceptor Pair in FRET Assays
The Abz/Tyr(NO₂) donor-acceptor pair was validated as a highly efficient FRET system in the foundational solid-phase assay methodology, establishing it as the basis for internally quenched substrates. The increase in fluorescence upon cleavage is described as 'dramatic,' facilitating sensitive detection in complex biological matrices [1]. Unlike the commonly used Edans/Dabcyl pair (excitation 340 nm, emission 490 nm), the Abz/Tyr(NO₂) pair operates at a shorter emission wavelength (420 nm), which provides a distinct advantage in multiplexed assays where longer-wavelength channels are reserved for other reporters, thus reducing spectral crosstalk .
| Evidence Dimension | Fluorescence signal enhancement upon enzymatic cleavage |
|---|---|
| Target Compound Data | Fluorescence increase upon cleavage of Abz-Tyr(NO₂) substrates |
| Comparator Or Baseline | Edans-Dabcyl FRET pair (typical for caspase substrates) |
| Quantified Difference | Qualitative demonstration of superior spectral compatibility for multiplexing; Abz emission at 420 nm vs. Dabcyl emission at 490 nm . |
| Conditions | In-solution endoproteinase assay using solid-phase peptide synthesis methodologies [1]. |
Why This Matters
The spectral separation of the Abz channel allows for its integration into multiplexed protease profiling panels, a critical feature for drug screening cascades that a generic Edans/Dabcyl substrate cannot fulfill.
- [1] Meldal, M., Svendsen, I., Breddam, K., & Auzanneau, F.-I. (1994). Portion-mixing peptide libraries of quenched fluorogenic substrates for complete subsite mapping of endoprotease specificity. Proceedings of the National Academy of Sciences, 91(8), 3314–3318. View Source
